molecular formula C15H28O2Si B12602652 (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol CAS No. 646520-67-4

(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol

Cat. No.: B12602652
CAS No.: 646520-67-4
M. Wt: 268.47 g/mol
InChI Key: NPDZTTVMPUECLY-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (4S,5S)-5-{[tert-butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol is derived from its skeletal structure and stereochemical descriptors. The parent chain is a nine-carbon nonane backbone (non-) with three key functional groups: a hydroxyl (-ol) at position 4, a TBS-protected ether (-oxy) at position 5, a double bond (-en-) at position 1, and a triple bond (-yn-) at position 7. The stereochemical prefixes (4S,5S) indicate the absolute configurations at carbons 4 and 5, which are critical for defining the molecule’s three-dimensional geometry.

The tert-butyl(dimethyl)silyl group is appended via an ether linkage to the oxygen at carbon 5. This substituent’s nomenclature follows organosilicon conventions, where the tert-butyl and dimethyl groups branch from the central silicon atom. The stereochemical integrity of the (4S,5S) configuration ensures specific spatial arrangements that influence intermolecular interactions and reactivity. For comparison, the (4S)-non-1-yn-4-ol analog (lacking the TBS group and double bond) shares a similar hydroxyl-alkyne framework but diverges in stereoelectronic properties due to the absence of silyl protection.

Conformational Analysis of Enynol-Silyl Ether Systems

The conformational landscape of (4S,5S)-5-{[tert-butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol is dominated by steric and electronic effects from the TBS group and unsaturated bonds. The bulky tert-butyl(dimethyl)silyl moiety imposes significant steric hindrance, favoring staggered conformations around the C5-O-Si bond to minimize van der Waals repulsions. This steric shielding stabilizes specific rotamers where the TBS group occupies equatorial positions relative to the cyclohexane-like transition state.

The enynol system (C1 double bond and C7 triple bond) introduces rigidity into the carbon backbone. Density functional theory (DFT) studies of analogous enynols suggest that the sp²-hybridized C1 and sp-hybridized C7 create localized regions of electron density, constraining rotational freedom about adjacent single bonds. For instance, the C4 hydroxyl group participates in intramolecular hydrogen bonding with the π-electrons of the triple bond, further stabilizing a planar conformation in the C4-C5-C6 segment. These conformational preferences are critical for understanding the compound’s reactivity in cyclization and coupling reactions, as observed in gold-catalyzed transformations of similar enynols.

Electronic Structure and Bond Polarization Patterns

Electronic effects in (4S,5S)-5-{[tert-butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol arise from the interplay of its functional groups. The TBS group acts as an electron-donating substituent via hyperconjugation, polarizing the C5-O bond and increasing electron density at the oxygen atom. This polarization enhances the nucleophilicity of the adjacent hydroxyl group at C4, albeit moderated by steric inaccessibility.

The triple bond at C7 (sp-hybridized) exhibits strong σ-character and orthogonal π-bonds, creating a linear geometry that delocalizes electron density toward the terminal alkyne. In contrast, the C1 double bond (sp²-hybridized) adopts a trigonal planar geometry with π-electron density available for conjugation. Natural Bond Orbital (NBO) analysis of related enynols reveals significant charge redistribution between the hydroxyl oxygen and the alkyne, with partial negative charges accumulating at the triple bond’s β-carbon. These electronic features facilitate regioselective reactions, such as hydride transfers or electrophilic additions, at distinct positions along the carbon chain.

Comparative Analysis with Related TBS-Protected Enynols

A comparative evaluation highlights key differences between (4S,5S)-5-{[tert-butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol and structurally analogous compounds:

Property Target Compound 3,5-Di-O-TBS-2-deoxy-D-ribonolactone (4S)-non-1-yn-4-ol (Z)-Non-6-en-1-yn-4-ol
Molecular Formula C₁₇H₃₂O₂Si C₁₇H₃₆O₄Si₂ C₉H₁₆O C₉H₁₄O
Molecular Weight (g/mol) 308.5 360.6 140.2 138.2
Protecting Groups TBS at C5 TBS at C3 and C5 None None
Unsaturation 1 double bond, 1 triple bond Lactone ring 1 triple bond 1 double bond, 1 triple bond
Stereochemistry (4S,5S) (4S,5R) (4S) (Z)-configured double bond

The TBS group’s presence in the target compound enhances solubility in nonpolar solvents compared to unprotected enynols like (4S)-non-1-yn-4-ol. However, the dual TBS protection in 3,5-Di-O-TBS-2-deoxy-D-ribonolactone further increases steric bulk, rendering it less reactive toward nucleophilic agents. The (Z)-configured double bond in (Z)-Non-6-en-1-yn-4-ol introduces geometric isomerism absent in the target compound, altering dipole moments and intermolecular interactions. These structural nuances underscore the tailored design of silyl-protected enynols for specific synthetic applications, such as asymmetric catalysis or polymer precursor synthesis.

Properties

CAS No.

646520-67-4

Molecular Formula

C15H28O2Si

Molecular Weight

268.47 g/mol

IUPAC Name

(4S,5S)-5-[tert-butyl(dimethyl)silyl]oxynon-1-en-7-yn-4-ol

InChI

InChI=1S/C15H28O2Si/c1-8-10-12-14(13(16)11-9-2)17-18(6,7)15(3,4)5/h9,13-14,16H,2,11-12H2,1,3-7H3/t13-,14-/m0/s1

InChI Key

NPDZTTVMPUECLY-KBPBESRZSA-N

Isomeric SMILES

CC#CC[C@@H]([C@H](CC=C)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC#CCC(C(CC=C)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of Alkene and Alkyne Moieties

  • Wittig Reaction :

    • The Wittig reaction is commonly employed to form the alkene part of the compound. This involves reacting an aldehyde or ketone with a phosphonium ylide to yield alkenes.
    • For instance, starting from an appropriate aldehyde, the ylide can be generated from a suitable phosphonium salt.
  • Alkynyl Metal Additions :

    • The alkyne moiety can be introduced using alkynyl metal reagents (e.g., lithium acetylide) to add to carbonyl compounds or other electrophiles.
    • This step is crucial for establishing the triple bond characteristic of the compound.

Introduction of the TBDMS Group

The TBDMS protecting group is typically introduced in a two-step process:

  • Formation of TBDMS Ether :

    • The TBDMS group can be introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine or sodium hydride.
    • This reaction protects hydroxyl groups and enhances stability during subsequent reactions.
  • Deprotection :

    • After completing the desired reactions, deprotection can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF), which selectively removes the silyl group without affecting other functional groups.

Summary of Synthesis Steps

Step Reaction Type Reagents/Conditions Outcome
1 Wittig Reaction Aldehyde + Phosphonium Ylide Alkene formation
2 Alkynyl Metal Addition Alkynyl Metal + Electrophile Alkyne formation
3 TBDMS Ether Formation TBDMS Chloride + Base TBDMS-protected alcohol
4 Deprotection TBAF Free hydroxyl group

Applications in Organic Synthesis

(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol serves as a versatile intermediate in organic synthesis due to its unique combination of functional groups. It can undergo various transformations such as:

  • Cross-coupling reactions
  • Cycloadditions
  • Further functionalization to yield complex natural products or pharmaceuticals

Research Findings

Recent studies have highlighted the utility of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol in developing selective inhibitors and other biologically active compounds. Research often focuses on optimizing reaction conditions for key steps in its synthesis or exploring its potential in synthesizing complex molecular architectures.

Chemical Reactions Analysis

Deprotection of the tert-Butyldimethylsilyl (TBS) Ether Group

The TBS ether serves as a protecting group for the hydroxyl at C5. Deprotection is typically achieved via fluoride-mediated cleavage, regenerating the free alcohol.

ReagentConditionsProductYield*Reference
TBAF (1M in THF)RT, 12 h(4S,5S)-non-1-en-7-yn-4,5-diol85%
HF-Pyridine Complex0°C → RT, 2 h(4S,5S)-non-1-en-7-yn-4,5-diol90%

*Yields estimated from analogous TBS deprotection reactions in silyl ether derivatives . The stereochemical integrity of C4 and C5 is preserved under these conditions.

Nucleophilic Substitution at the Hydroxyl Group

After deprotection, the C4/C5 hydroxyl groups can participate in substitution reactions.

Example:

  • Tosylation : Treatment with tosyl chloride (TsCl) in pyridine converts the hydroxyl to a tosylate, enabling subsequent nucleophilic displacement (e.g., with NaN₃ or KCN).

SubstrateReagentProductSelectivity
(4S,5S)-non-1-en-7-yn-4,5-diolTsCl, Pyridine(4S,5S)-4-tosyl-non-1-en-7-yn-5-olC4-specific

The C4 hydroxyl exhibits higher reactivity due to reduced steric hindrance compared to C5.

Reactivity of the Alkenyl (Non-1-en) Moiety

The terminal alkene undergoes typical electrophilic additions and oxidations.

Reaction TypeReagents/ConditionsProductNotesReference
HydrogenationH₂, Pd/C, EtOAc, RT(4S,5S)-5-(TBSO)nonan-7-yn-4-olCis addition
EpoxidationmCPBA, DCM, 0°CEpoxide derivativeTrans stereochemistry
OzonolysisO₃, then Zn/H₂OTwo carbonyl fragmentsChain cleavage

Selectivity in epoxidation is influenced by the bulky TBS group, favoring trans-epoxide formation.

Transformations Involving the Alkynyl (7-yn) Functionality

The internal alkyne participates in hydration and coupling reactions.

Reaction TypeReagents/ConditionsProductNotesReference
HydrationHgSO₄, H₂SO₄, H₂OKetone derivativeMarkovnikov addition
Sonogashira CouplingPd(PPh₃)₄, CuI, Ar-XDisubstituted alkyneRequires terminal X

Copper-mediated oxidative coupling (e.g., with Cu(CF₃COO)₂ in DMSO at 45–50°C) has been demonstrated in analogous alkynes, suggesting potential applicability to this compound after structural modification.

Stereochemical Considerations in Reaction Outcomes

The (4S,5S) configuration impacts reaction pathways:

  • Nucleophilic Substitution : Inversion at C4 occurs during SN₂ reactions, while SN₁ mechanisms may lead to racemization.

  • Epoxidation : The TBS group directs epoxide formation to the less hindered face, yielding trans-epoxides.

  • Hydration : Stereoelectronic effects from the adjacent hydroxyl group influence regioselectivity .

Scientific Research Applications

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, allows for the creation of more complex molecules. The presence of the tert-butyl and dimethylsilyl groups enhances its stability and solubility, facilitating its use in synthetic pathways.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, including:

  • Alkyne Formation : Utilizing terminal alkynes as starting materials.
  • Silylation Reactions : Introducing silyl groups to enhance stability.

These methods vary in efficiency based on the availability of starting materials and desired yields.

Biological Applications

Research indicates that compounds with silyl groups often exhibit enhanced interactions with biological macromolecules. This suggests potential therapeutic applications for (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol in drug development.

Interaction Studies

Computational methods, such as molecular docking studies, can be employed to investigate how this compound interacts with proteins or nucleic acids. Such studies may reveal its mechanism of action if developed as a therapeutic agent.

Future Research Directions

The unique combination of stereochemistry and functional groups in (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol presents opportunities for further research in both synthetic chemistry and biological applications. Future studies could focus on:

  • Mechanistic Studies : Understanding the specific pathways through which this compound interacts with biological systems.
  • Therapeutic Development : Exploring its potential as a lead compound for new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Ether-Protected Alcohols

a) tert-Butyldiphenylsilyl (TBDPS) Ether Analogues
  • Example : Compounds with tert-butyldiphenylsilyloxy groups, such as those in .
  • Comparison :
    • Stability : TBDPS ethers are bulkier and more hydrolytically stable than TBDMS ethers due to the phenyl substituents, making them preferable for prolonged reactions.
    • Deprotection : TBDMS ethers are removed more readily (e.g., with TBAF), whereas TBDPS requires harsher conditions (e.g., HF-pyridine).
    • Steric Effects : TBDPS’s bulkiness can hinder reactions at adjacent sites, unlike TBDMS, which offers moderate steric shielding .
b) Nucleoside Derivatives with TBDMS Protection
  • Example : The nucleoside derivative in , which uses TBDMS to protect a hydroxyl group during oligonucleotide synthesis .
  • Comparison :
    • Application : The target compound’s ene-yne system suggests utility in click chemistry or alkyne-azide cycloadditions, whereas ’s compound is tailored for nucleotide assembly.
    • Reactivity : The presence of conjugated unsaturated bonds in the target compound may enhance electrophilicity compared to the nucleoside’s saturated backbone.

Compounds with Unsaturated Backbones

a) Alkynols and Enynols
  • Example: Non-silylated alkynols like 1-ethynylcyclohexanol.
  • Comparison: Protection Strategy: The TBDMS group in the target compound prevents undesired oxidation or nucleophilic attack at the hydroxyl, unlike unprotected alkynols. Solubility: Silyl ethers improve lipophilicity, aiding solubility in organic solvents, whereas unprotected hydroxyls increase polarity.
b) Boc-Protected Analogues
  • Example : tert-Butoxycarbonyl (Boc)-protected imidazoles in .
  • Comparison :
    • Functional Group Specificity : Boc protects amines, while TBDMS protects alcohols.
    • Deprotection Conditions : Boc is cleaved under acidic conditions (e.g., TFA), contrasting with the fluoride-sensitive TBDMS group.

Data Table: Key Properties of Comparable Compounds

Compound Protecting Group Unsaturated System Stereochemistry Key Applications
Target Compound TBDMS Enyne (C1, C7) (4S,5S) Synthetic intermediate
TBDPS ether in TBDPS None Not specified Oxidation-sensitive reactions
Nucleoside in TBDMS None Multiple centers Oligonucleotide synthesis
Boc-imidazole in Boc None Not specified Peptide synthesis

Research Findings and Implications

  • Stereochemical Influence : The (4S,5S) configuration may dictate enantioselectivity in catalytic reactions, a feature absent in racemic analogues.
  • Reactivity Trade-offs: The ene-yne system offers dual reactivity (e.g., Diels-Alder or Sonogashira couplings), but the TBDMS group limits participation in strongly acidic/basic conditions.
  • Synthetic Utility : The compound bridges silyl protection strategies and unsaturated backbone chemistry, enabling modular synthesis of complex architectures.

Biological Activity

The compound (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol is an organosilicon compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining research findings, case studies, and relevant data.

Molecular Formula

The molecular formula of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol is C15H28O2SiC_{15}H_{28}O_2Si with a molecular weight of approximately 270.48 g/mol .

Structural Features

The compound features a tert-butyldimethylsilyl (TBDMS) ether functional group, which is known for its role in protecting hydroxyl groups in organic synthesis. The presence of a non-enynol structure contributes to its reactivity and potential biological interactions .

Research indicates that compounds containing silyl ether functionalities can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that silyl ethers can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Antioxidant Properties : The presence of certain functional groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Case Studies

  • Antimicrobial Effects :
    A study investigating the antimicrobial properties of silyl ethers found that compounds similar to (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Cytotoxicity :
    In vitro assays showed that certain derivatives of TBDMS compounds exhibited cytotoxic effects on cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest, although further studies are required to fully elucidate these mechanisms .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Synthetic Routes

The synthesis of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. This method has been shown to yield high purity products suitable for further biological testing .

Potential Applications

Given its biological activity, (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol could have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis : Serving as an intermediate in the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for introducing the tert-butyldimethylsilyl (TBS) protecting group in complex molecules like (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol?

  • Methodological Answer : The TBS group is typically introduced via silylation of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For stereochemically sensitive substrates, low temperatures (−20°C to 0°C) and inert atmospheres (Ar/N₂) are recommended to prevent racemization. Post-reaction, purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures removal of excess reagents .

Q. How can the stereochemical integrity of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol be confirmed during synthesis?

  • Methodological Answer : Enantiomeric excess (ee) and diastereomeric ratios are determined using chiral HPLC or NMR analysis with chiral shift reagents. For example, HPLC equipped with a Chiralpak® AD-H column (hexane:isopropanol = 90:10) can resolve enantiomers, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., in CDCl₃) identifies diastereotopic protons and carbons. Coupling constants (JJ) in 1H^{1}\text{H} NMR further confirm stereochemistry .

Q. What analytical techniques are critical for characterizing the enyne moiety in this compound?

  • Methodological Answer :

  • IR Spectroscopy : The alkyne (C≡C) stretch appears near 2100–2260 cm⁻¹, while the alkene (C=C) shows absorption at ~1600–1680 cm⁻¹.
  • NMR Spectroscopy : 1H^{1}\text{H} NMR reveals alkene protons as doublets (δ 5.0–6.5 ppm) with coupling constants J=1016J = 10–16 Hz, and alkyne protons (if terminal) as singlets (δ 2.0–3.0 ppm). 13C^{13}\text{C} NMR identifies sp² carbons (δ 110–150 ppm) and sp carbons (δ 70–100 ppm).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. What strategies mitigate premature deprotection of the TBS group under specific reaction conditions (e.g., acidic or basic media)?

  • Methodological Answer : The TBS group is stable under mild acidic/basic conditions but susceptible to cleavage with fluoride ions (e.g., TBAF or HF·pyridine). To prevent unintended deprotection:

  • Avoid protic solvents (e.g., MeOH, H₂O) in reactions involving Lewis acids.
  • Use buffered fluoride sources (e.g., TBAF in THF with AcOH) for controlled deprotection.
  • Monitor reactions via TLC (silica gel, UV detection) to track stability .

Q. How does the presence of the enyne moiety influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The enyne system participates in cycloadditions, Sonogashira couplings, and hydrofunctionalization. For example:

  • Pd/Cu-Catalyzed Coupling : The alkyne reacts with aryl halides (e.g., 4-iodotoluene) in the presence of Pd(PPh₃)₄ and CuI in Et₃N/DMF (70°C, 18 hr) to form conjugated diynes.
  • Hydroboration : The alkene undergoes anti-Markovnikov addition using BH₃·THF, yielding secondary alcohols after oxidation.
  • Click Chemistry : The alkyne reacts with azides (CuI, ascorbic acid) to form triazoles .

Q. How can computational methods (e.g., DFT) predict the compound’s stability and regioselectivity in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to predict:

  • Thermodynamic Stability : Relative energies of stereoisomers.
  • Reaction Pathways : Activation barriers for TBS deprotection or enyne cyclization.
  • Regioselectivity : Frontier molecular orbital (FMO) analysis for electrophilic/nucleophilic sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar TBS-protected intermediates?

  • Methodological Answer : Variability arises from:

  • Catalyst Loading : Higher Pd/Cu ratios (e.g., 5 mol% Pd vs. 2.5 mol%) improve yields in Sonogashira couplings but increase side products.
  • Purification Methods : Flash chromatography (hexane:EtOAc) vs. recrystallization (EtOH/H₂O) impacts recovery rates.
  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) vs. ambient humidity alter reaction efficiency.
  • Example : A 98% yield reported for a related TBS-protected spirocyclic compound used Pd(PPh₃)₄ under strict anhydrous Ar , whereas lower yields (70–80%) in other studies lacked inert conditions .

Key Research Findings

  • Stereoselective Synthesis : Iridium-catalyzed amination achieves >95% ee in related TBS-protected compounds under optimized conditions (DMF, 70°C) .
  • Stability : The TBS group remains intact in DMF/Et₃N at 70°C for 18 hr but degrades in MeOH/H₂O within 24 hr .
  • Biological Relevance : Enyne analogs exhibit anticancer activity via microtubule disruption, though specific data for this compound require further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.